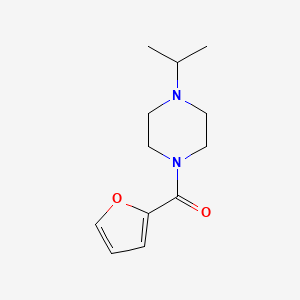

1-(2-furoyl)-4-isopropylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1-(2-Furoyl)-4-isopropylpiperazine derivatives involves various chemical routes, including the use of 2-furoyl isothiocyanate as a precursor for synthesizing different heterocyclic systems with anticipated biological activities. These synthetic pathways can lead to the formation of compounds with diverse structural features and functionalities, indicating the versatility of the starting material in generating potentially bioactive molecules (Hemdan, 2010).

Molecular Structure Analysis

The molecular structure of 1-(2-Furoyl)-4-isopropylpiperazine derivatives has been elucidated using various techniques, including X-ray diffraction. These studies reveal detailed insights into the conformation and configuration of the piperazine ring and its substituents, shedding light on the spatial arrangement and potential for molecular interactions (Bassi & Scordamaglia, 1977).

Chemical Reactions and Properties

1-(2-Furoyl)-4-isopropylpiperazine can undergo numerous chemical reactions, leading to the formation of a wide range of heterocyclic compounds. These reactions depend on the nature of the reactants and the conditions applied, resulting in the synthesis of compounds with varied chemical structures and properties. Such versatility demonstrates the compound's potential as a building block in organic synthesis (Zimmer et al., 1991).

Physical Properties Analysis

The physical properties of 1-(2-Furoyl)-4-isopropylpiperazine and its derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in various solvents and conditions. These properties are determined through experimental studies, which provide essential data for the compound's application in chemical synthesis and other fields (Dega‐Szafran et al., 2008).

Chemical Properties Analysis

The chemical properties of 1-(2-Furoyl)-4-isopropylpiperazine, including its reactivity with various nucleophiles and electrophiles, are fundamental for its application in synthetic organic chemistry. These properties influence the compound's role as an intermediate in the synthesis of more complex molecules and its potential utility in diverse chemical reactions (Abdelhamid et al., 1992).

科学的研究の応用

Synthesis and Biological Activities

Research involving 2-Furoyl Isothiocyanate , a structurally related compound, highlights its use as a building block for synthesizing various heterocyclic systems such as 1,2,4-triazoline and benzimidazole, among others. These synthesized compounds demonstrated antimicrobial activities, suggesting potential pharmaceutical applications (Hemdan, 2010).

A study on Furoylhydroximoyl Chloride underscored its reactivity with nucleophiles, leading to the synthesis of diverse heterocyclic derivatives, including isoxazoline and pyrrolidino[3,4-d]isoxazolin-4,6-dione. This research points to the chemical versatility and potential for generating novel compounds with various biological activities (Abdelhamid, Abdou, & Mahgoub, 1992).

Fluorescent Probes and Drug Development

- The development of a BODIPY-based fluorescent probe for a new anti-Chagas agent underscores the role of amide-containing thiazoles in drug discovery and development for treating Chagas disease. This approach facilitates in vivo biodistribution studies, crucial for understanding drug behavior and optimizing therapeutic strategies (Rodríguez et al., 2017).

Anticonvulsant Agents

- Research on Aroyl(aminoacyl)pyrroles introduces a new class of anticonvulsant agents, emphasizing the importance of structural novelty in discovering therapeutic options for epilepsy. The study identified compounds with significant potency and therapeutic index, demonstrating the potential for developing effective anticonvulsant medications (Carson et al., 1997).

Carbonic Anhydrase Inhibitors

- A study focusing on carbonic anhydrase inhibitors explored the catalytic cavity of human Carbonic Anhydrases (hCAs) for isoform selectivity, leading to the synthesis of compounds with remarkable affinity towards hCA VII. This research contributes to the understanding of enzyme inhibitors and their potential therapeutic applications, especially in conditions where carbonic anhydrase activity is implicated (Mancuso et al., 2021).

Safety and Hazards

特性

IUPAC Name |

furan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-10(2)13-5-7-14(8-6-13)12(15)11-4-3-9-16-11/h3-4,9-10H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMGOTFVRYHLEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-yl[4-(propan-2-yl)piperazin-1-yl]methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5551893.png)

![7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5551921.png)

![(1S*,5R*)-3-methyl-6-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5551934.png)

![N-[2-(difluoromethoxy)phenyl]-4-fluorobenzamide](/img/structure/B5551939.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5551947.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B5551971.png)

![8-chloro-2-(2-furyl)-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]quinoline hydrochloride](/img/structure/B5551975.png)

![6-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5551983.png)

![N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5551992.png)